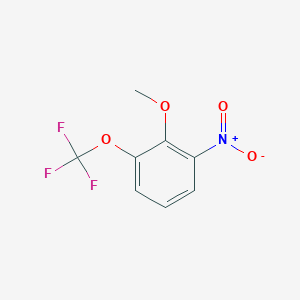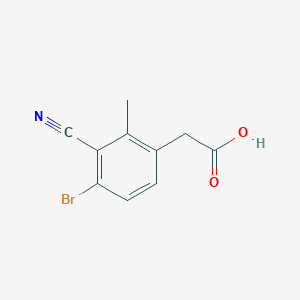![molecular formula C8H16N2O2 B1475159 2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1565311-70-7](/img/structure/B1475159.png)
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Vue d'ensemble
Description
The compound “2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is an organic compound containing an amino group (-NH2), a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a hydroxymethyl group (-CH2OH). The presence of these functional groups suggests that this compound might exhibit properties common to amines, alcohols, and cyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would include a pyrrolidine ring, an amino group, and a hydroxymethyl group attached to a propanone backbone. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound contains several functional groups (amino, hydroxymethyl, and carbonyl) that could potentially undergo various chemical reactions. The amino group might participate in acid-base reactions, the hydroxymethyl group in oxidation-reduction reactions, and the carbonyl group in nucleophilic addition reactions .Applications De Recherche Scientifique
Enzymatic Synthesis
The compound is utilized in the synthesis of the API (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, a developmental drug candidate. d-Threonine aldolase enzymes catalyze the synthesis of β-hydroxy-α-amino acid, a key intermediate in the production of this compound. The synthesis process involves recombinant E. coli fermentation processes for enzyme production, and the enzyme stability is enhanced by the addition of divalent cations. The synthesis process is characterized by high diastereo- and enantioselectivity, contributing to high yield and ease of isolation (Goldberg et al., 2015).
Ligand Synthesis and Coordination Chemistry
The compound's derivatives are used in the synthesis of unsymmetrical N-capped tripodal amines, which are further employed in condensation reactions with aldehydes and metal ions to generate mononuclear and dinuclear complexes. The study explores the effect of arm length and inter- and intramolecular interactions in the formation of these complexes, highlighting the coordination chemistry of the ligands derived from these amines (Keypour et al., 2015).
Biological Activity and Synthetic Chemistry
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one derivatives are explored in various research contexts, including the synthesis of pyrrolidin-2-ones, a class of non-aromatic heterocyclic compounds with applications in pharmacy and medicine due to the versatility in introducing substituents for new medicinal molecules with improved biological activity (Rubtsova et al., 2020). Pyrrole derivatives, with a fundamental structure found in many biological molecules, are synthesized through condensation reactions involving amines and carbonyl-containing compounds. These derivatives have wide applications ranging from solvents to pharmaceuticals (Anderson & Liu, 2000).
Glycosidase Inhibition
Derivatives of the compound are synthesized and evaluated as potential glycosidase inhibitors, indicating moderate inhibitory activity against beta-galactosidase. The synthesis involves a divergent route from trans-4-hydroxy-L-proline and employs a tethered aminohydroxylation reaction or intra- and intermolecular epoxide-opening strategies (Curtis et al., 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6(9)8(12)10-3-2-7(4-10)5-11/h6-7,11H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIXBLANGGRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)
![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)


![Tert-butyl (4-(hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475084.png)

![4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1475087.png)


![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1475092.png)
![Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475095.png)
![5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475096.png)

